(4-morpholin-4-ylphenyl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone
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Overview
Description
(4-morpholin-4-ylphenyl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone is a complex organic compound that features a morpholine ring, a phenyl group, a triazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-morpholin-4-ylphenyl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone typically involves multi-step organic synthesis. One common route includes:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.
Attachment of the Pyrrolidine Ring: The triazole derivative is then reacted with a pyrrolidine derivative under basic conditions to form the pyrrolidine-triazole intermediate.
Formation of the Methanone Linker: The intermediate is then reacted with a suitable carbonyl compound to introduce the methanone group.
Introduction of the Morpholine-Phenyl Group: Finally, the morpholine-phenyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-morpholin-4-ylphenyl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, making it useful in the treatment of diseases.
Industry
In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4-morpholin-4-ylphenyl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with amino acid residues, while the morpholine ring can enhance solubility and bioavailability. The phenyl group can participate in π-π interactions, and the pyrrolidine ring can provide structural rigidity.
Comparison with Similar Compounds
Similar Compounds
(4-morpholin-4-ylphenyl)-[(2S)-2-(imidazol-1-ylmethyl)pyrrolidin-1-yl]methanone: Similar structure but with an imidazole ring instead of a triazole ring.
(4-morpholin-4-ylphenyl)-[(2S)-2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]methanone: Similar structure but with a pyrazole ring instead of a triazole ring.
Uniqueness
The presence of the triazole ring in (4-morpholin-4-ylphenyl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone provides unique chemical properties, such as enhanced stability and the ability to form strong hydrogen bonds. This makes it distinct from similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
(4-morpholin-4-ylphenyl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c24-18(23-8-1-2-17(23)14-22-9-7-19-20-22)15-3-5-16(6-4-15)21-10-12-25-13-11-21/h3-7,9,17H,1-2,8,10-14H2/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCFIGWEWOSGJI-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)CN4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)CN4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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